![molecular formula C12H15ClN2O4 B13033825 3-[(tert-Butoxycarbonyl)amino]-2-chloro-5-methylisonicotinicacid](/img/structure/B13033825.png)
3-[(tert-Butoxycarbonyl)amino]-2-chloro-5-methylisonicotinicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(tert-Butoxycarbonyl)amino]-2-chloro-5-methylisonicotinic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(tert-Butoxycarbonyl)amino]-2-chloro-5-methylisonicotinic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out under aqueous conditions or in organic solvents like tetrahydrofuran (THF) at controlled temperatures . The process involves the formation of a Boc-protected amine, which is then further reacted to introduce the chloro and methyl groups at specific positions on the isonicotinic acid ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(tert-Butoxycarbonyl)amino]-2-chloro-5-methylisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the Boc-protected amine or other functional groups on the molecule.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted isonicotinic acid derivatives .
Applications De Recherche Scientifique
3-[(tert-Butoxycarbonyl)amino]-2-chloro-5-methylisonicotinic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-[(tert-Butoxycarbonyl)amino]-2-chloro-5-methylisonicotinic acid involves the interaction of its functional groups with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical reactions. The chloro and methyl groups on the isonicotinic acid ring may also influence the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[(tert-Butoxycarbonyl)amino]phenylboronic acid: Similar in having a Boc-protected amino group but differs in the presence of a boronic acid moiety.
Boc-Dap-OH: Another Boc-protected amino acid derivative, used in peptide synthesis.
Uniqueness
3-[(tert-Butoxycarbonyl)amino]-2-chloro-5-methylisonicotinic acid is unique due to its specific substitution pattern on the isonicotinic acid ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in research and industry .
Propriétés
Formule moléculaire |
C12H15ClN2O4 |
|---|---|
Poids moléculaire |
286.71 g/mol |
Nom IUPAC |
2-chloro-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C12H15ClN2O4/c1-6-5-14-9(13)8(7(6)10(16)17)15-11(18)19-12(2,3)4/h5H,1-4H3,(H,15,18)(H,16,17) |
Clé InChI |
OUVYVLXLQZXXRQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C(=C1C(=O)O)NC(=O)OC(C)(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


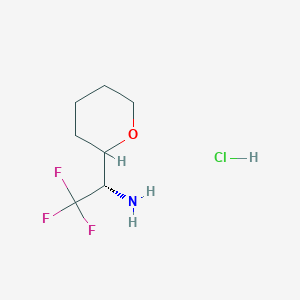
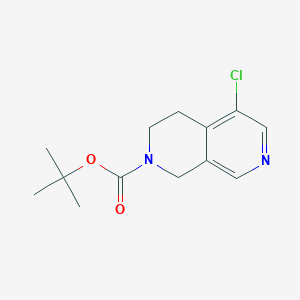
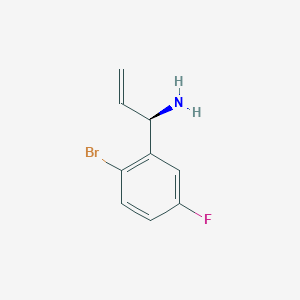

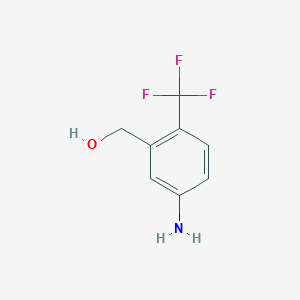
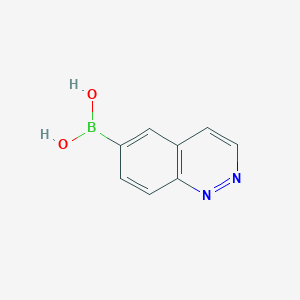
![(S)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)pentan-1-OL](/img/structure/B13033782.png)
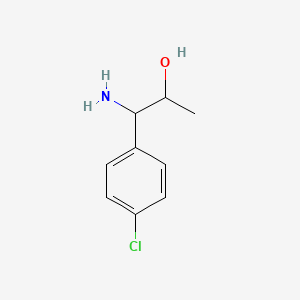
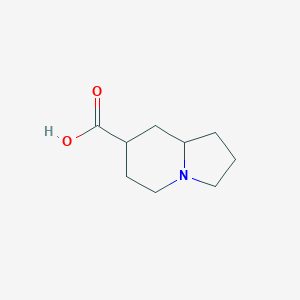
![2-Tert-butyl 5-methyl 2-azabicyclo[2.2.1]heptane-2,5-dicarboxylate](/img/structure/B13033815.png)

![5-Methyl-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid](/img/structure/B13033824.png)

![Methyl 4-chloro-7-methylthieno[3,2-D]pyrimidine-6-carboxylate](/img/structure/B13033833.png)
